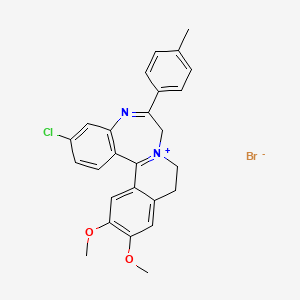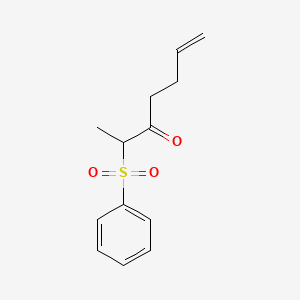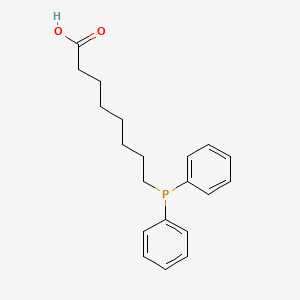![molecular formula C16H10BrCl2NO B14433518 4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline CAS No. 83054-46-0](/img/structure/B14433518.png)
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline is a chemical compound that features a bromonaphthalene moiety linked to a dichloroaniline structure via an ether bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline typically involves the reaction of 6-bromonaphthalen-2-ol with 3,5-dichloroaniline in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures around 80-100°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The bromonaphthalene moiety can be oxidized to form corresponding naphthoquinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can intercalate with DNA, while the dichloroaniline structure can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate
- 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
- (6-Bromonaphthalen-2-yl)boronic acid
Uniqueness
4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline is unique due to its combination of bromonaphthalene and dichloroaniline moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
83054-46-0 |
|---|---|
Fórmula molecular |
C16H10BrCl2NO |
Peso molecular |
383.1 g/mol |
Nombre IUPAC |
4-(6-bromonaphthalen-2-yl)oxy-3,5-dichloroaniline |
InChI |
InChI=1S/C16H10BrCl2NO/c17-11-3-1-10-6-13(4-2-9(10)5-11)21-16-14(18)7-12(20)8-15(16)19/h1-8H,20H2 |
Clave InChI |
UBSCEDIDUDHHNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3=C(C=C(C=C3Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


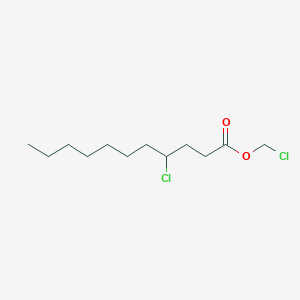
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
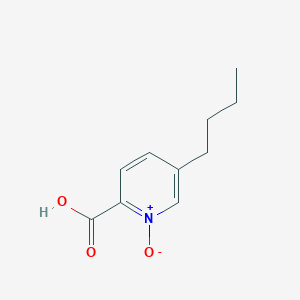
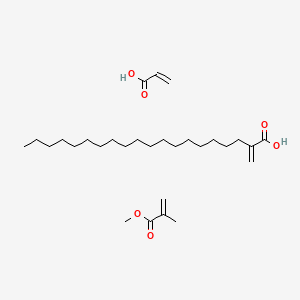
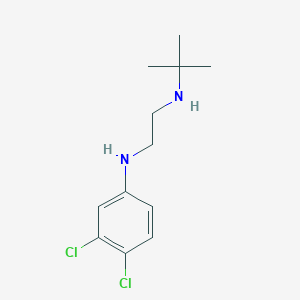
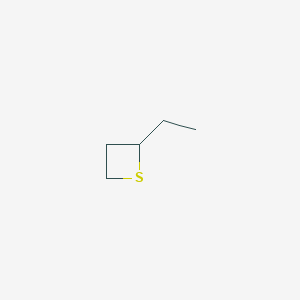
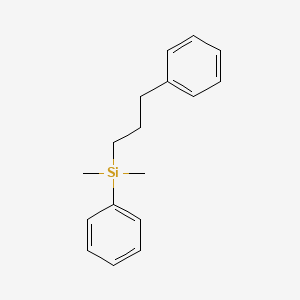
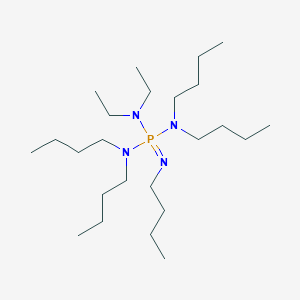
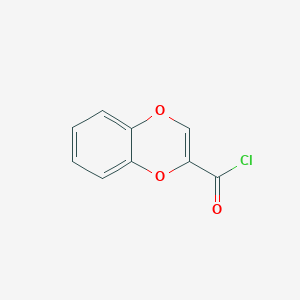
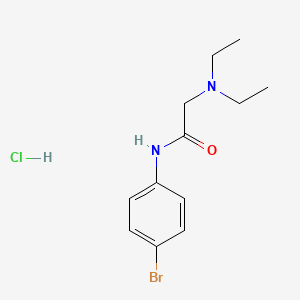
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
